molecular formula C10H9ClN2O3 B2790922 Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate CAS No. 312309-34-5

Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2790922
CAS No.: 312309-34-5
M. Wt: 240.64
InChI Key: MCOYWDJPRLEYGV-UHFFFAOYSA-N
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Description

Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate is a heterocyclic compound that features both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole with a furan derivative under specific conditions. One common method includes the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a furan carboxylate ester . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Pyrazolines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((4-bromo-1H-pyrazol-1-yl)methyl)furan-2-carboxylate
  • Methyl 5-((4-fluoro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate
  • Methyl 5-((4-methyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate

Uniqueness

Methyl 5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-carboxylate is unique due to the presence of the chlorine atom on the pyrazole ring, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .

Properties

IUPAC Name

methyl 5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-15-10(14)9-3-2-8(16-9)6-13-5-7(11)4-12-13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOYWDJPRLEYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331376
Record name methyl 5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312309-34-5
Record name methyl 5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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